molecular formula C27H23N5O4S B2846474 N-benzyl-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide CAS No. 1028072-17-4

N-benzyl-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide

Cat. No. B2846474
M. Wt: 513.57
InChI Key: HIKHFHQOCWJAQE-UHFFFAOYSA-N
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Description

N-benzyl-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide is a useful research compound. Its molecular formula is C27H23N5O4S and its molecular weight is 513.57. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activity

Quinazolinone derivatives have been extensively studied for their potential in treating bacterial and fungal infections. For example, novel quinazolinone analogs have shown significant biological activity against standard strains in antimicrobial studies. The design and synthesis of these compounds involve Knoevenagel condensation processes, highlighting their structural versatility and potential for generating potent antimicrobial agents (Anisetti & Reddy, 2012).

Antihypertensive and Diuretic Properties

Research on quinazoline derivatives has also explored their pharmacological profiles, including diuretic and antihypertensive activities. These studies aim to understand the structure-activity relationships that contribute to their efficacy, providing a basis for developing new therapeutic agents in cardiovascular disease management (Rahman et al., 2014).

Antiulcer Activity

The synthesis of quinazoline-based compounds has been directed towards evaluating their potential in treating ulcerative conditions. These compounds have been tested against various ulcer models in rats, demonstrating promising antiulcer activities that could lead to new treatments for gastric ulcers (Patil, Ganguly, & Surana, 2010).

Antitumor Activity

There is significant interest in quinazolinone derivatives as antitumor agents. Some novel 3-benzyl-4(3H)quinazolinone analogues have been synthesized and evaluated for their in vitro antitumor activity. These studies have shown that certain derivatives exhibit broad spectrum antitumor activity, suggesting their potential for cancer therapy (Al-Suwaidan et al., 2016).

Monoamine Oxidase Inhibition and Antidepressant Effects

Compounds based on the quinazolinone framework have been explored for their effects on brain monoamine oxidase (MAO) activity. These studies aim to identify potential antidepressant drugs by examining the inhibitory effects of these compounds on MAO, a target enzyme involved in the regulation of neurotransmitters (Markosyan et al., 2008).

properties

IUPAC Name

N-benzyl-3-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O4S/c33-24(28-16-18-6-2-1-3-7-18)15-14-23-26(34)31-25(29-23)21-8-4-5-9-22(21)30-27(31)37-17-19-10-12-20(13-11-19)32(35)36/h1-13,23H,14-17H2,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKHFHQOCWJAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide

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